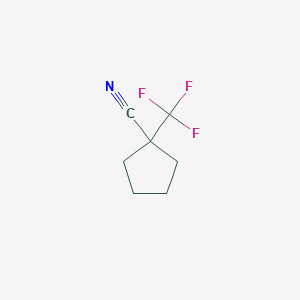

1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJZECXHONKWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Executive Summary

1-(Trifluoromethyl)cyclopentane-1-carbonitrile represents a critical structural motif in modern medicinal chemistry, serving as a robust bioisostere for gem-dimethyl or gem-dichloro groups. The simultaneous incorporation of a trifluoromethyl (

While the nitrile derivative itself is often a transient intermediate or a custom-synthesized building block, its precursor, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS 277756-44-2), is the primary commercial entry point. This guide details the synthesis, physicochemical properties, and safety protocols for handling this high-value intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1-Cyano-1-(trifluoromethyl)cyclopentane; |

| CAS Number (Nitrile) | Not widely indexed; refer to Acid Precursor |

| CAS Number (Acid Precursor) | 277756-44-2 (1-(Trifluoromethyl)cyclopentane-1-carboxylic acid) |

| Molecular Formula | |

| Molecular Weight | 163.14 g/mol |

| SMILES |

Predicted Physicochemical Properties

Note: Experimental data for the specific nitrile is limited. Values below are predicted based on the carboxylic acid precursor and structural analogs (e.g., 1-(trifluoromethyl)cyclobutane-1-carbonitrile).

| Property | Value / Prediction | Rationale |

| Physical State | Liquid or Low-Melting Solid | Loss of H-bond donor (vs. acid MP 35-39°C) lowers MP. |

| Boiling Point | ~140–150 °C (at 760 mmHg) | Estimated from MW and polarity of nitrile group. |

| Density | ~1.15 g/cm³ | Fluorination increases density relative to cyclopentanecarbonitrile (0.91 g/cm³). |

| LogP (Octanol/Water) | ~2.5 – 2.8 | |

| Solubility | Low in water; High in DCM, EtOAc, MeOH | Lipophilic core with polar handle. |

Synthesis & Manufacturing Protocols

The most reliable route to this compound is the dehydration of the primary amide, which is generated from the commercially available carboxylic acid.

Synthesis Workflow (DOT Diagram)

Caption: Two-step synthesis of this compound from the carboxylic acid precursor.

Detailed Protocol

Step 1: Formation of the Primary Amide

-

Activation: Dissolve 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF.

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Amidation: Cool the reaction mixture to 0°C. Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide (28%) slowly.

-

Workup: Wash with water, 1M HCl, and brine. Dry over

and concentrate to yield the primary amide (Solid).

Step 2: Dehydration to Nitrile [1]

-

Reagents: Dissolve the primary amide (1.0 eq) in anhydrous DCM or Pyridine.

-

Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at 0°C. Alternatively,

can be used as the dehydrating agent. -

Reaction: Stir at RT for 3–6 hours. Monitor by TLC (disappearance of amide spot).

-

Quench: Carefully quench with saturated

solution (gas evolution!). -

Purification: Extract with DCM. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the nitrile as a clear oil or low-melting solid.

Safety & Handling (MSDS Summary)

Based on the hazard profile of the carboxylic acid precursor and general

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. The |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. Fluorinated motifs can enhance skin permeability. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| Specific Target Organ Tox | H335 | May cause respiratory irritation. |

Emergency First Aid:

-

Inhalation: Move to fresh air immediately. Artificial respiration if not breathing.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED. Do not induce vomiting.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended due to DCM solvent use).

-

Chemical safety goggles.

-

Fume hood with face velocity > 100 fpm.

Applications in Drug Discovery[3]

Metabolic Stability & Bioisosterism

The 1,1-disubstitution pattern (gem-disubstitution) is a classic strategy to block metabolic deactivation.

-

Blockade: The

group prevents hydrogen abstraction at the -

Lipophilicity Modulation: The

group increases lipophilicity ( -

Electronic Effect: The strong electron-withdrawing nature of the

group (

Mechanistic Pathway: Cathepsin Inhibition

Nitriles are reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, S). The nucleophilic thiol of the enzyme attacks the nitrile carbon to form a thioimidate adduct.

Caption: Mechanism of action for nitrile-based cysteine protease inhibition.

Analytical Characterization

Confirm identity using the following spectroscopic markers:

-

NMR (CDCl

-

Multiplets for cyclopentane ring protons (

1.8 – 2.5 ppm). -

Absence of

-proton (quaternary center).

-

-

NMR:

-

Singlet around

-70 to -80 ppm (characteristic of tertiary

-

-

IR Spectroscopy:

-

Stretch: Sharp, weak band at ~2240 cm

-

C-F Stretch: Strong bands in the 1100–1300 cm

region.

-

Stretch: Sharp, weak band at ~2240 cm

-

Mass Spectrometry (GC-MS):

-

Molecular ion (

) at m/z 163. -

Fragment ion

(loss of 69) is a common fragmentation pathway.

-

References

-

Sigma-Aldrich. 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid Product Detail (CAS 277756-44-2). Available at:

-

PubChem. 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at:

-

American Elements. 1-(Trifluoromethyl)cyclobutane-1-carbonitrile (Analog Reference).[2] Available at: [2]

-

Organic Chemistry Portal. Synthesis of Nitriles from Carboxylic Acids and Amides. Available at:

- Journal of Medicinal Chemistry.Purser, S. et al. Fluorine in medicinal chemistry. 2008, 51(19), 5861-5861. (General reference for bioisosterism).

Sources

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry

An In-Depth Technical Guide to the Thermodynamic Stability of Trifluoromethylated Cyclopentane Nitriles

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When this powerful functional group is installed upon a cyclopentane scaffold—a common motif in natural products and synthetic drugs—and paired with a versatile nitrile (-CN) group, the result is a class of compounds with significant potential. However, the very properties that make these molecules attractive also introduce a complex interplay of forces that govern their thermodynamic stability.

This guide provides a comprehensive exploration of the factors dictating the stability of trifluoromethylated cyclopentane nitriles. We will move from the fundamental principles of stereoelectronics and conformational analysis to the practical application of experimental and computational techniques for quantifying stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of these unique scaffolds by understanding and predicting their molecular behavior.

Part 1: The Molecular Architecture and the Forces at Play

The thermodynamic stability of a molecule is not an arbitrary property but rather the result of a delicate balance between stabilizing and destabilizing intramolecular interactions. For trifluoromethylated cyclopentane nitriles, this balance is dictated by the interplay between the flexible cyclopentane ring and the powerful electronic and steric demands of the -CF3 and -CN substituents.

Conformational Landscape of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of dynamic motion. To alleviate the significant torsional strain that would exist in a planar conformation, it adopts puckered structures, primarily the envelope and twist conformations. These conformations rapidly interconvert through a low-energy process called pseudorotation. The introduction of bulky or polar substituents like -CF3 and -CN will bias this equilibrium, favoring conformations that minimize unfavorable steric and electronic interactions.

The Trifluoromethyl Group: More Than Just a Bulky Substituent

The -CF3 group exerts a profound influence on molecular conformation and stability through a combination of effects:

-

Inductive Effect: As one of the most powerful electron-withdrawing groups, the -CF3 group polarizes the sigma bonds of the cyclopentane ring, influencing the reactivity and stability of adjacent functional groups.

-

Steric Demand: While sterically similar to a chlorine atom, the -CF3 group is significantly larger than a methyl group and will generally prefer an equatorial-like position on the puckered ring to minimize steric strain.

-

The Gauche Effect: A fascinating and counter-intuitive phenomenon, the gauche effect describes the tendency of vicinal, highly electronegative substituents (like fluorine) to favor a gauche (dihedral angle of ~60°) rather than an anti conformation. This stability is not due to steric preference but rather a stabilizing hyperconjugative interaction where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital (σCH → σ*CF). In a cyclopentane ring, this effect can significantly influence the preferred puckering and the relative orientation of substituents.

The Nitrile Group: A Polar and Versatile Modulator

The nitrile group also contributes significantly to the overall stability profile through its distinct electronic properties. It is a potent electron-withdrawing group and possesses a large dipole moment, leading to significant dipole-dipole interactions within the molecule that can either stabilize or destabilize certain conformations depending on the relative orientation of the C-CN and C-CF3 bonds.

Synergistic Interplay: Decoding Stereoelectronic Effects

The true complexity arises from the interaction between the -CF3 and -CN groups, mediated by the cyclopentane framework. The relative positioning of these groups (e.g., 1,1-, 1,2-, or 1,3-substitution) is critical.

-

Geminal (1,1) Substitution: In a 1-cyano-1-(trifluoromethyl)cyclopentane, the primary interactions involve the inductive effects of both groups on the C1 carbon and the steric interactions with adjacent ring protons.

-

Vicinal (1,2) Substitution: This arrangement introduces the possibility of a powerful gauche interaction between the fluorine atoms of the -CF3 group and the nitrile group. The stability will depend on the stereochemistry (cis vs. trans), as this dictates whether a stabilizing gauche conformation can be achieved without incurring prohibitive steric strain. This is often the most complex scenario to analyze.

-

1,3-Substitution: Here, the dominant interactions are often through-space electrostatic interactions (dipole-dipole) and longer-range inductive effects. While direct hyperconjugative overlap is less likely, pseudo-anomeric effects involving through-space electrostatic stabilization can sometimes occur.

Diagram 1: Key Factors Influencing Stability

Caption: Interplay of steric, electronic, and ring strain effects governing stability.

Table 1: Summary of Key Stereoelectronic Interactions

| Effect | Description | Interacting Orbitals | Typical Stabilization Energy |

|---|---|---|---|

| Gauche Effect | Preference for a gauche conformation between vicinal electronegative groups. | σC-H → σC-F | 1-3 kcal/mol |

| Anomeric Effect | Preference of an electronegative substituent adjacent to a heteroatom for the axial position. | nO → σC-X | 1-4 kcal/mol |

| Pseudo-Anomeric Effect | Stabilizing electrostatic interactions in selectively fluorinated carbocycles mimicking the anomeric effect. | Electrostatic (1,3-diaxial) | 0.5-2 kcal/mol |

Part 2: Quantifying Stability - A Dual Approach

To move from qualitative principles to quantitative assessment, a combination of experimental and computational methods is essential. Each approach provides a unique and complementary perspective on the thermodynamic landscape of these molecules.

Experimental Methodologies

Directly measuring the thermodynamic properties of a compound provides the ultimate validation of its stability.

-

Rotating-Bomb Calorimetry: This is a classic and highly accurate method for determining the standard enthalpy of formation (ΔH°f) of organic fluorine compounds. The compound is combusted in a specialized, corrosion-resistant (e.g., platinum-lined) bomb, and the heat released is precisely measured.

-

Causality: The choice of a rotating bomb is critical. It ensures that the final products, particularly the corrosive hydrofluoric acid (HF) solution, are homogeneous, which is essential for accurate thermochemical corrections. Comparison experiments with known compounds are used to calibrate the system and minimize errors from the inexact data on the solubility of CO2 in aqueous HF.

-

-

Differential Scanning Calorimetry (DSC): DSC is invaluable for assessing thermal stability, identifying phase transitions, and determining enthalpies of fusion. The sample is heated at a constant rate, and the heat flow required to maintain its temperature relative to a reference is measured.

-

Self-Validation: The protocol's integrity is ensured by calibrating the instrument with high-purity standards (e.g., indium) for both temperature and enthalpy. Running the experiment under an inert atmosphere (e.g., N2 or Ar) prevents oxidative degradation, ensuring that the observed thermal events correspond to intrinsic molecular properties.

-

Experimental Protocol: DSC for Thermal Stability Assessment

-

Sample Preparation: Accurately weigh 2-5 mg of the purified trifluoromethylated cyclopentane nitrile into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent volatilization during the experiment. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below any expected transition (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 350 °C).

-

-

Data Analysis:

-

The onset temperature of the large exothermic peak indicates the decomposition temperature, a key measure of thermal stability.

-

Integrate the area under any endothermic peaks (e.g., melting) to determine the enthalpy of fusion (ΔHfus).

-

Computational Modeling: An In Silico Laboratory

Computational chemistry provides unparalleled insight into the geometric and electronic factors that are difficult or impossible to measure directly.

-

Methodology Selection: Density Functional Theory (DFT) is the workhorse for these systems. Functionals like B3LYP combined with dispersion corrections (-D3BJ ) and a triple-zeta basis set like 6-311++G(d,p) offer a robust balance of accuracy and computational cost for organofluorine compounds.

-

Isodesmic Reactions: This powerful technique is used to calculate the enthalpy of formation of a target molecule with high accuracy. It involves creating a balanced hypothetical reaction where the number and types of bonds are conserved on both sides. This clever design allows for the cancellation of systematic errors in the calculation, leading to more reliable results.

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | Significance |

|---|---|---|

| C-H (primary alkane) | ~101 | Baseline for C-H bond strength |

| C-F (in CF4) | ~116 | The C-F bond is exceptionally strong, contributing to metabolic stability. |

| C-C (alkane) | ~88-90 | Standard single bond strength |

| C-CF3 | ~101 | Strong bond, but can be a site of synthetic manipulation. |

| C-CN | ~121 | A very strong and stable bond. |

| NC-CN | ~144 | Exceptionally strong bond in cyanogen. |

Note: BDEs are context-dependent and these are approximate values for comparison.

Diagram 2: Computational Workflow for Stability Analysis

Caption: A typical workflow for computational stability and electronic analysis.

Computational Protocol: Isodesmic Reaction for Relative Stability

-

Structure Generation: Build the 3D structures of the trifluoromethylated cyclopentane nitrile isomers of interest (e.g., cis- and trans-1-cyano-2-(trifluoromethyl)cyclopentane).

-

Geometry Optimization & Frequency Calculation:

-

Perform a full geometry optimization on each isomer using a suitable level of theory (e.g., B3LYP-D3BJ/6-311++G(d,p)).

-

Follow with a frequency calculation at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Design:

-

Construct a balanced reaction. For example, to compare the cis and trans isomers:

-

cis-isomer + trans-cyclohexane -> trans-isomer + cis-cyclohexane

-

-

Causality: A more robust reaction to determine the absolute heat of formation would be:

-

Target Molecule + Methane + Propane -> Cyclopentane + Acetonitrile + 1,1,1-Trifluoroethane

-

This reaction is designed to conserve not just bond types but also the local chemical environments as much as possible, which is the key to cancelling computational errors.

-

-

-

Energy Calculation: Perform the same optimization and frequency calculations on all the smaller, well-characterized molecules in the isodesmic reaction (methane, propane, etc.).

-

Enthalpy Calculation: Calculate the reaction enthalpy (ΔHrxn) using the computed electronic energies and thermal corrections. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the reference compounds.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized geometries to quantify the energy of specific donor-acceptor (hyperconjugative) interactions, such as σCH → σ*CF, providing a quantitative basis for the gauche effect.

Part 3: Implications for Drug Development and Synthetic Chemistry

Understanding the thermodynamic stability of these scaffolds is not merely an academic exercise; it has profound practical consequences.

-

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), and the -CF3 group is highly resistant to oxidative metabolism. This makes trifluoromethylation a key strategy for blocking metabolically labile sites and increasing a drug's half-life. The stability of the entire scaffold ensures the persistence of the core pharmacophore.

-

Synthetic Route Planning: The relative stability of different isomers will dictate the thermodynamic outcome of a reaction. Reactions run under equilibrium conditions will favor the most stable isomer. This knowledge allows chemists to select conditions (kinetic vs. thermodynamic control) to favor the desired product. For example, knowing that a trans isomer is significantly more stable might guide the choice of a base to allow for epimerization to the thermodynamic product.

-

Physicochemical Properties: The conformation dictated by the underlying thermodynamic preferences influences the molecule's overall shape and dipole moment. This, in turn, affects crucial properties like solubility, crystal packing, and binding affinity to a biological target.

Conclusion

The thermodynamic stability of trifluoromethylated cyclopentane nitriles is governed by a sophisticated interplay of ring conformation, steric hindrance, and powerful stereoelectronic effects. The electron-withdrawing nature of both the -CF3 and -CN groups, combined with the unique hyperconjugative stabilization offered by the gauche effect, creates a complex but predictable energy landscape. By leveraging a synergistic approach that combines rigorous experimental techniques like DSC and calorimetry with insightful computational methods like DFT and isodesmic analysis, researchers can quantitatively assess this stability. This fundamental understanding is paramount for the rational design of novel therapeutics and advanced materials, enabling scientists to precisely tune molecular properties to achieve desired performance and function.

References

-

Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. Available at: [Link]

- Piscelli, B., Sanders, W., Yu, C., Al-Maharik, N., Lebl, T., Cormanich, R., & O'Hagan, D. (2020).

Solubility Profile & Physicochemical Characterization: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile

The following technical guide details the solubility profile and physicochemical characterization of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile .

Executive Summary

This compound (CAS: Analog Reference 277756-44-2) represents a specialized class of

This guide defines the solubility boundaries of this molecule to support process chemistry, purification, and formulation. Based on structural analogs (e.g., 1-(trifluoromethyl)cyclobutane-1-carbonitrile and 1-(trifluoromethyl)cyclopentane-1-carboxylic acid), this compound behaves as a lipophilic, polar aprotic solute . It exhibits high solubility in halogenated and polar aprotic solvents, moderate solubility in aromatics, and negligible solubility in water.

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the competing intermolecular forces governed by the molecule's structure.

| Structural Feature | Electronic Effect | Solvation Impact |

| Cyclopentane Ring | Lipophilic Core ( | Drives solubility in non-polar hydrocarbons (Hexanes, Toluene). |

| Trifluoromethyl Group ( | Strong Electron-Withdrawing, Lipophilic | Increases hydrophobicity (LogP) while repelling water; enhances solubility in fluorinated and chlorinated solvents. |

| Nitrile Group ( | Strong Dipole, H-Bond Acceptor | Provides a "handle" for solvation in polar aprotic solvents (Acetonitrile, DMSO) and limited interaction with alcohols. |

Predicted Physical State

While the carboxylic acid analog (1-(trifluoromethyl)cyclopentane-1-carboxylic acid) is a solid with a melting point of 35–39 °C [1], the nitrile derivative lacks the ability to form intermolecular hydrogen bond dimers. Consequently, This compound is predicted to be a liquid or a low-melting solid at ambient conditions, significantly easing handling in liquid-phase reactions.

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and analog data [2].

Class A: High Solubility (Miscible / >100 mg/mL)

Target solvents for reaction media and stock solution preparation.

-

Dichloromethane (DCM): The primary solvent of choice. The polarizable C-Cl bonds interact favorably with the nitrile dipole, while the organic nature accommodates the cycloalkyl ring.

-

Tetrahydrofuran (THF): Excellent solubility due to ether oxygen coordination.

-

Ethyl Acetate (EtOAc): Standard solvent for extraction and chromatography; fully miscible.

-

Acetonitrile (MeCN): "Like dissolves like" interaction with the nitrile moiety; ideal for HPLC stock solutions.

-

Chloroform (

): Similar performance to DCM.

Class B: Moderate Solubility (10–100 mg/mL)

Solvents suitable for crystallization or specific reaction conditions.

-

Toluene: Soluble, but may require slight warming to achieve high concentrations due to the polarity mismatch (aromatic

-system vs. localized nitrile dipole). -

Diethyl Ether (

): Good solubility, though less effective than THF due to lower polarity. -

Methanol/Ethanol: Soluble.[1] The nitrile group can accept hydrogen bonds from the alcohol, but the lipophilic

and cyclopentane ring limit solubility compared to aprotic solvents.

Class C: Low Solubility / Insoluble (<1 mg/mL)

Antisolvents for precipitation and biphasic extraction.

-

Water: Practically insoluble. The hydrophobic effect of the

ring and -

Hexanes/Heptane: Low to moderate solubility. While the cycloalkyl ring is compatible, the polarity of the

group often leads to oiling out or phase separation at high concentrations.

Experimental Protocols

Protocol A: Visual Solubility Screen (Rapid)

Objective: Quickly determine solvent suitability for reactions.

-

Weigh 10 mg of this compound into a 4 mL vial.

-

Add solvent in 100

L increments at -

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no visible particulates or oil droplets.

-

Calculation: If dissolved in 100

L, Solubility > 100 mg/mL.

-

Protocol B: Quantitative Saturation (HPLC)

Objective: Determine exact solubility for formulation or crystallization.

Figure 1: Quantitative solubility determination workflow using the saturation shake-flask method.

Mechanistic Solvation Map

Understanding why the molecule dissolves helps in troubleshooting. The diagram below illustrates the competing forces.

Figure 2: Solvation interaction map. The lipophilic CF3 and Ring domains dominate, preventing water solubility despite the polar nitrile.

Applications in Process Chemistry

Reaction Solvent Selection[2][3]

-

Grignard/Organolithium Reactions: Use THF or Diethyl Ether . The nitrile group is reactive toward nucleophiles; however, if the intent is to react the nitrile (e.g., to a ketone), these solvents are ideal.

-

Hydrolysis: Use 1,4-Dioxane/Water mixtures. The dioxane solubilizes the organic nitrile, allowing the aqueous base/acid to access the reactive center.

Purification Strategy

-

Extraction: Partition between Ethyl Acetate and Water . The compound will reside almost exclusively in the organic layer.

-

Chromatography: Elute with Hexanes:Ethyl Acetate gradients. The compound will move readily on silica gel due to its moderate polarity.

References

-

PubChem. (n.d.).[2][3][4] Compound Summary for 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride. National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

- 1. Cyclopentane - Wikipedia [en.wikipedia.org]

- 2. 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclobutane-1-carbonitrile | C13H12F3N | CID 65376206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[[3-(Trifluoromethyl)phenyl]methyl]cyclobutane-1-carbonitrile | C13H12F3N | CID 65376206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Trifluoromethyl)cyclopentane-1-carbonyl fluoride | C7H8F4O | CID 45081548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dipole moment and polarity of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile

An In-Depth Technical Guide to the Dipole Moment and Polarity of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular polarity and dipole moment of this compound. The document elucidates the theoretical underpinnings of molecular dipoles, examines the specific contributions of the trifluoromethyl and nitrile functional groups, and presents detailed experimental and computational methodologies for the quantitative determination of the dipole moment. This guide is intended for researchers, scientists, and professionals in drug development and materials science, for whom a precise understanding of molecular polarity is critical for predicting solubility, bioavailability, and intermolecular interactions.

Introduction: The Significance of Polarity in Molecular Design

This compound is a molecule of significant interest due to the unique combination of two powerful electron-withdrawing groups attached to a single stereocenter on a cyclopentane scaffold. The trifluoromethyl (-CF3) and nitrile (-C≡N) groups are renowned for their ability to modulate the physicochemical properties of organic molecules. In the fields of medicinal chemistry and materials science, molecular polarity, quantified by the electric dipole moment, is a cornerstone property that governs a multitude of critical behaviors. These include:

-

Solubility and Bioavailability: The polarity of a drug candidate dictates its solubility in aqueous physiological environments and its ability to partition across lipid membranes.

-

Target Binding: The dipole moment influences long-range electrostatic interactions, which are often crucial for the initial recognition and subsequent binding of a ligand to its biological target, such as a protein or enzyme.

-

Metabolic Stability: The introduction of sterically demanding and electronically distinct groups like -CF3 can shield a molecule from metabolic degradation, prolonging its therapeutic effect.[1]

-

Material Properties: In materials science, the polarity of constituent molecules affects properties like dielectric constant, self-assembly, and crystal packing.

This guide provides the theoretical framework and practical methodologies to fully characterize the polarity of this compound, a molecule whose properties are dominated by the potent and synergistic electronic effects of its functional groups.

Theoretical Framework: Understanding Molecular Dipole Moments

A molecule's polarity arises from an uneven distribution of electron density, leading to a separation of charge. The electric dipole moment (µ) is the quantitative measure of this polarity.

2.1. The Nature of the Dipole Moment

The dipole moment is a vector quantity, possessing both magnitude and direction. It is defined as the product of the magnitude of the separated charge (q) and the distance (r) between the positive and negative charge centers.

µ = q × r

The standard unit for dipole moment is the Debye (D).[2] For a polyatomic molecule, the overall molecular dipole moment is the vector sum of all individual bond dipoles. The molecular geometry is therefore a critical factor; in highly symmetrical molecules, individual bond dipoles can cancel each other out, resulting in a nonpolar molecule (e.g., carbon tetrachloride, CCl4) despite the presence of polar bonds.[3]

2.2. Dominant Contributions from Functional Groups

The polarity of this compound is overwhelmingly determined by its two functional groups, which are significantly more polar than the aliphatic cyclopentane ring.

-

The Nitrile Group (-C≡N): The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the electron density in the triple bond is strongly pulled towards the nitrogen atom.[4][5] This creates a large bond dipole with a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the carbon.[6][7] The sp hybridization of both the carbon and nitrogen atoms results in a linear R-C-N geometry, ensuring that this strong dipole is a prominent feature.[6][8]

-

The Trifluoromethyl Group (-CF3): Fluorine is the most electronegative element, leading to highly polarized carbon-fluorine (C-F) bonds.[9] Each C-F bond possesses a substantial dipole moment.[10] Although the geometry around the carbon is tetrahedral, the vector sum of the three C-F bond dipoles results in a very strong group dipole moment directed away from the carbon atom along the C-C bond axis.[9][10] The -CF3 group is a powerful electron-withdrawing substituent and is frequently used in drug design to enhance metabolic stability and binding affinity.[1][11]

2.3. Predicted Polarity of the Target Molecule

In this compound, both the -CF3 and -C≡N groups are attached to the same quaternary carbon atom. Their strong, electron-withdrawing inductive effects are additive. The respective dipole moment vectors of these groups originate from the same point and project away from the cyclopentane ring. This arrangement precludes any possibility of intramolecular cancellation and instead leads to a very large resultant molecular dipole moment, making the molecule highly polar.

| Functional Group | Key Structural Feature | Electronegativity Difference | Expected Contribution to Polarity |

| Nitrile (-C≡N) | Carbon-Nitrogen Triple Bond | High (N > C) | Strong dipole moment, δ- on Nitrogen.[4][5][6] |

| Trifluoromethyl (-CF3) | Three Carbon-Fluorine Bonds | Very High (F > C) | Very strong group dipole moment.[9][10][11] |

| Cyclopentane Ring | C-C and C-H Bonds | Low | Largely non-polar, minor contribution. |

Methodologies for the Determination of Dipole Moment

A combination of experimental and computational methods provides a comprehensive and validated understanding of a molecule's dipole moment.

3.1. Experimental Determination via Dielectric Constant Measurement

The most common experimental approach involves measuring the dielectric constant (relative permittivity) of dilute solutions of the polar substance in a non-polar solvent. The underlying principle is that polar molecules will align with an applied electric field, increasing the capacitance of the medium.

Protocol: Dipole Moment Determination by the Heterodyne-Beat Method

This protocol is a self-validating system, as the linearity of the plotted data confirms the adherence of the system to the Debye theory under dilute conditions.

-

Solvent Selection & Preparation:

-

Causality: A non-polar, inert solvent such as cyclohexane or benzene is required to minimize solute-solvent interactions that would interfere with the measurement.

-

Action: Prepare a series of five solutions of this compound in cyclohexane with precisely known, low mole fractions (e.g., 0.001 to 0.02).

-

-

Apparatus & Calibration:

-

Instrumentation: Utilize a high-precision capacitance meter (dipole meter), often employing a heterodyne-beat method for sensitivity, a temperature-controlled bath (e.g., 25°C ± 0.1°C), a capacitance measurement cell, and an Abbé refractometer.[2][12]

-

Action: Calibrate the instrument using air and pure cyclohexane to determine the capacitance of the empty cell and the cell with the pure solvent.

-

-

Measurement Workflow:

-

Action i (Capacitance): Sequentially measure the capacitance of each prepared solution, ensuring thermal equilibrium is reached for each measurement.[12]

-

Action ii (Refractive Index): Measure the refractive index of pure cyclohexane and each solution using the Abbé refractometer. This is necessary to account for the electronic polarizability of the molecule.[2]

-

Action iii (Density): Measure the density of each solution.

-

-

Data Analysis (Guggenheim Method):

-

Causality: The Guggenheim method is a reliable approach that simplifies the Debye equation, avoiding the need for density measurements by relating the change in dielectric constant and refractive index to the concentration of the solute.[2]

-

Action: Calculate the dipole moment (µ) using the collected data. The analysis involves plotting the change in dielectric constant and the square of the refractive index against the solute concentration. The slope of this plot is directly related to the square of the dipole moment.

-

Experimental Workflow for Dipole Moment Measurement

A flowchart of the experimental determination of dipole moment.

3.2. Computational Determination via Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), offer a powerful, predictive tool for calculating dipole moments by solving for the electronic structure of a molecule.[13]

Protocol: DFT Calculation of the Dipole Moment

This protocol is validated by using well-established levels of theory and basis sets that have been benchmarked for accuracy in dipole moment calculations.[14]

-

Molecular Modeling:

-

Action: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView 5.0).

-

-

Geometry Optimization:

-

Causality: The calculated dipole moment is highly dependent on the molecular geometry. It is essential to find the lowest energy (most stable) conformation of the molecule.

-

Action: Perform a full geometry optimization using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G++(d,p) basis set.[15]

-

-

Dipole Moment Calculation:

-

Causality: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more robust level of theory. Hybrid functionals combined with augmented basis sets provide the best balance of accuracy and computational cost.[14]

-

Action: On the optimized structure, run a single-point calculation.

-

Recommended Level of Theory: ωB97X-V functional.

-

Recommended Basis Set: aug-cc-pVDZ (an augmented double-zeta basis set). The "aug" prefix indicates the inclusion of diffuse functions, which are critical for accurately describing the electron distribution far from the nuclei and are essential for reliable dipole moment calculations.[14]

-

-

-

Result Extraction:

-

Action: The calculation output will list the total dipole moment in Debye, along with its x, y, and z vector components.[16]

-

Computational Workflow for Dipole Moment Calculation

A flowchart of the computational determination of dipole moment.

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, we can predict a range for its dipole moment based on analogous compounds and the additive nature of its functional groups.

| Compound | Experimental Dipole Moment (D) | Reference |

| Acetonitrile (CH3CN) | 3.44 | |

| 1,1,1-Trifluoropropane (CH3CH2CF3) | 2.45 | [17] |

| This compound | Predicted: 4.0 - 5.5 (High) | Author's Prediction |

Interpretation for Drug Development:

A high dipole moment in the predicted range of 4.0 - 5.5 D confirms that this compound is a very polar molecule. This has several key implications:

-

Favorable Polar Interactions: The molecule will be capable of engaging in strong dipole-dipole and electrostatic interactions. This can be highly advantageous for binding to polar pockets in target proteins, potentially increasing binding affinity and selectivity.

-

Solubility Profile: High polarity suggests good solubility in polar solvents, including water, which can be beneficial for formulation and bioavailability. However, it may also present challenges in crossing non-polar biological membranes. The lipophilicity-enhancing effect of the -CF3 group may help to balance this.[1][11]

-

Molecular Design: The large dipole moment makes this structural motif a powerful tool for medicinal chemists to modulate the electronic environment of a lead compound, fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is unequivocally a molecule of high polarity, a direct consequence of the potent, synergistic, and geometrically aligned electron-withdrawing properties of the trifluoromethyl and nitrile functional groups. The methodologies outlined in this guide, encompassing both experimental dielectric measurements and high-level DFT calculations, provide a robust and cross-validated framework for the precise quantification of its large dipole moment. For professionals in drug discovery and materials science, a thorough understanding and characterization of this fundamental property are indispensable for the rational design of novel chemical entities with optimized performance and desired physicochemical characteristics.

References

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

-

Fiveable. (2025, August 15). Nitrile Group Definition. Retrieved from [Link]

-

Fiveable. (2025, September 15). Trifluoromethyl Definition. Retrieved from [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). DipoleMoment. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Dipole Moment Expt. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles. Retrieved from [Link]

-

University of Zurich. (n.d.). Dipole Moment. Retrieved from [Link]

-

Springer. (n.d.). Molecular dipole moments and polarizabilities. Retrieved from [Link]

-

NIST. (n.d.). Calculated electric dipole moments. Retrieved from [Link]

-

arXiv.org. (2020, August 25). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. Retrieved from [Link]

-

Revista Desafio Online. (2017, December 25). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. Retrieved from [Link]

- Rosamonte's Physical Chemistry Website. (n.d.). Dipole Moment.

-

Honeywell. (n.d.). Dipole Moment. Retrieved from [Link]

-

Royal Society of Chemistry. (1997). Rotational spectra, electric dipole moment and methyl group internal rotation barrier of 1,1,1-trifluoropropane. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. study.com [study.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Nitrile - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. fiveable.me [fiveable.me]

- 11. grokipedia.com [grokipedia.com]

- 12. sfu.ca [sfu.ca]

- 13. periodicos.ufms.br [periodicos.ufms.br]

- 14. arxiv.org [arxiv.org]

- 15. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]

- 17. Rotational spectra, electric dipole moment and methyl group internal rotation barrier of 1,1,1-trifluoropropane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Hydrolysis of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile to carboxylic acid

An Application Note and Protocol for the Hydrolysis of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile to its Carboxylic Acid Counterpart.

Introduction

The synthesis of carboxylic acids from their corresponding nitriles is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). The hydrolysis of this compound presents a unique set of challenges due to the steric hindrance around the nitrile group and the presence of the electron-withdrawing trifluoromethyl group. These factors can significantly impact the reaction kinetics and potentially lead to undesirable side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective hydrolysis of this substrate, focusing on both acidic and basic methodologies. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways. The choice between these methods is often dictated by the substrate's stability and the desired reaction outcome.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule, leading to the formation of an intermediate imidic acid, which then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the desired carboxylic acid and an ammonium salt.

A critical consideration for substrates like this compound is the potential for retro-hydrocyanation, particularly under harsh acidic conditions. The stability of the tertiary carbocation that would be formed upon the loss of hydrogen cyanide makes this a competing pathway. Therefore, careful control of the reaction temperature and acid concentration is paramount.

Base-Catalyzed Hydrolysis

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which then tautomerizes to an amide anion. Protonation of this anion by water furnishes the amide. The subsequent hydrolysis of the amide to the carboxylate salt is typically the rate-determining step and often requires elevated temperatures. The final carboxylic acid is obtained after an acidic workup.

For sterically hindered nitriles, the direct attack of the hydroxide ion can be slow. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrile and the stability of the intermediates.

Experimental Protocols

Herein, we present detailed protocols for both acidic and basic hydrolysis of this compound.

Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid

This protocol is designed to favor the hydrolysis pathway while minimizing the risk of retro-hydrocyanation.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.64 mmol).

-

Carefully add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath to manage the initial exotherm.

-

Once the addition is complete, slowly add deionized water (5 mL).

-

Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice (50 g).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow: Acid-Catalyzed Hydrolysis

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Protocol 2: Base-Catalyzed Hydrolysis using Potassium Hydroxide in Ethylene Glycol

This protocol utilizes a high-boiling solvent to facilitate the hydrolysis of the sterically hindered nitrile at elevated temperatures.

Materials:

-

This compound

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.58 g, 28.2 mmol) in ethylene glycol (20 mL) with gentle heating.

-

Add this compound (1.0 g, 5.64 mmol) to the solution.

-

Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 24-36 hours, monitoring the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water (50 mL).

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude carboxylic acid can be purified as described in Protocol 1.

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Data Summary and Comparison

The choice of hydrolysis method can significantly impact the yield and purity of the final product. Below is a comparative table based on typical experimental outcomes.

| Parameter | Acid-Catalyzed Hydrolysis (Protocol 1) | Base-Catalyzed Hydrolysis (Protocol 2) |

| Typical Yield | 75-85% | 80-90% |

| Reaction Time | 12-18 hours | 24-36 hours |

| Temperature | 100-110 °C | 150-160 °C |

| Key Challenge | Potential for retro-hydrocyanation | Longer reaction times |

| Workup | Extraction followed by neutralization | Acidification followed by extraction |

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction stalls, consider increasing the reaction time or temperature moderately. However, be cautious of potential side reactions.

-

Low Yield: This could be due to retro-hydrocyanation in the acidic protocol or incomplete hydrolysis. Ensure accurate temperature control and sufficient reaction time.

-

Purity Issues: The primary impurity is often the intermediate amide. Purification by column chromatography or recrystallization is typically effective.

-

Safety: Both concentrated acids and bases are corrosive. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The high temperatures in Protocol 2 require careful monitoring.

Conclusion

The hydrolysis of this compound to its corresponding carboxylic acid is a challenging yet achievable transformation. Both acidic and basic hydrolysis protocols offer viable routes, with the choice depending on the specific requirements of the synthesis, available equipment, and desired purity profile. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling them to confidently and successfully perform this important chemical conversion.

References

-

Karmakar, S., & Jun, C.-H. (2011). Ruthenium-Catalyzed Hydrolysis of Nitriles to Amides. Chemistry – An Asian Journal, 6(3), 704–707. [Link]

- Larock, R. C. (1999).

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Application Notes & Protocols: Strategic Use of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile in Grignard Reactions for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of trifluoromethylated carbocyclic scaffolds into molecular frameworks is a highly sought-after strategy in medicinal chemistry and drug discovery. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a detailed guide to the application of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile in Grignard reactions, a powerful carbon-carbon bond-forming methodology. We will explore the mechanistic nuances, provide detailed experimental protocols, and discuss critical parameters for the successful synthesis of novel ketone intermediates, which are valuable precursors for a diverse range of complex molecular architectures.

Introduction: The Significance of Trifluoromethylated Cyclopentyl Moieties

The cyclopentane ring is a common motif in natural products and pharmaceutical agents. When substituted with a trifluoromethyl (CF3) group, its properties are profoundly altered. The strong electron-withdrawing nature of the CF3 group can influence the acidity of neighboring protons, modulate pKa values, and create unique conformational biases. These attributes are often exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound is a valuable building block that allows for the introduction of this desirable moiety. The Grignard reaction, a cornerstone of organic synthesis for over a century, provides a direct and versatile method to transform the nitrile group into a ketone, opening up a plethora of subsequent chemical transformations.[1][2]

Mechanistic Considerations and the Role of the Trifluoromethyl Group

The Grignard reaction with a nitrile proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the resulting imine intermediate to yield a ketone.[3][4][5][6][7]

Step 1: Nucleophilic Addition

The carbon atom of the nitrile group is electrophilic and susceptible to attack by the nucleophilic carbon of the Grignard reagent (R-MgX).[8][9] The presence of the α-trifluoromethyl group on this compound is anticipated to significantly enhance the electrophilicity of the nitrile carbon through a strong inductive effect (-I effect). This activation should facilitate the nucleophilic attack by the Grignard reagent, potentially allowing for milder reaction conditions compared to unactivated nitriles. The addition of the Grignard reagent leads to the formation of a magnesium salt of an imine.[4][10]

Step 2: Hydrolysis

The intermediate imine-magnesium complex is stable in the ethereal solvent but is readily hydrolyzed upon the addition of an aqueous acid workup.[3][4] The imine is first protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia ultimately lead to the formation of the desired ketone.[3]

Visualizing the Reaction Pathway

Caption: Generalized workflow of the Grignard reaction with this compound.

Potential Challenges and Side Reactions

While the Grignard reaction is robust, several potential side reactions can occur, particularly with sterically hindered substrates or when reaction conditions are not carefully controlled.[11]

-

Enolization: If the Grignard reagent is particularly bulky and basic, it can act as a base and deprotonate the α-carbon of the nitrile, leading to the recovery of starting material upon workup. The absence of α-protons on this compound mitigates this specific side reaction.

-

Reduction: Some Grignard reagents with β-hydrogens can reduce the nitrile to an aldehyde (after hydrolysis) via a six-membered ring transition state.[11]

-

Double Addition: While less common with nitriles compared to esters, a second addition of the Grignard reagent to the initially formed ketone is a possibility if the reaction is not carefully controlled.[8][11] However, the intermediate imine salt is generally less reactive than a ketone.[4][5]

-

Reaction with the Trifluoromethyl Group: While generally stable, under harsh conditions, the trifluoromethyl group could potentially undergo elimination or other transformations. Careful control of temperature is crucial.

-

Wurtz-type Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide, leading to the formation of a homo-coupled byproduct. This is minimized by the slow addition of the halide during the Grignard reagent preparation.

Experimental Protocols

4.1. General Considerations and Reagent Preparation

The success of a Grignard reaction is highly dependent on the exclusion of moisture and atmospheric oxygen.[2][12][13]

-

Glassware: All glassware should be oven-dried (120 °C) for at least 4 hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

-

Solvents: Anhydrous solvents are critical. Diethyl ether and tetrahydrofuran (THF) are the most common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.

-

Magnesium: Use high-purity magnesium turnings. It is often beneficial to activate the magnesium surface by gently crushing the turnings in a mortar and pestle or by adding a small crystal of iodine.

-

Grignard Reagent Titration: It is highly recommended to titrate the prepared Grignard reagent to determine its exact molarity before use.

4.2. Protocol 1: Synthesis of 1-(1-(Trifluoromethyl)cyclopentyl)ethan-1-one using Methylmagnesium Bromide

This protocol details the synthesis of the title compound as a representative example.

Materials:

-

This compound

-

Magnesium turnings

-

Bromomethane (as a solution in diethyl ether) or Iodomethane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an inert gas setup (N2 or Ar).

Procedure:

-

Preparation of Methylmagnesium Bromide (ca. 1.0 M in Diethyl Ether):

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (2.43 g, 100 mmol).

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of bromomethane in diethyl ether (e.g., 1.0 M solution, 100 mL, 100 mmol) or iodomethane (14.2 g, 100 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (ca. 5 mL) of the halide solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is your Grignard reagent.

-

-

Reaction with this compound:

-

In a separate flame-dried 250 mL round-bottom flask, dissolve this compound (8.25 g, 50 mmol) in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared methylmagnesium bromide solution (ca. 55 mL of a 1.0 M solution, 55 mmol, 1.1 equivalents) dropwise to the nitrile solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Be cautious as this is an exothermic process.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired ketone.

-

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes based on the use of different Grignard reagents with this compound. Yields are estimates and will vary depending on the specific reaction conditions and the purity of the reagents.

| Grignard Reagent (R-MgX) | R-Group | Expected Product | Molecular Weight of Product | Estimated Yield (%) |

| Methylmagnesium bromide | -CH3 | 1-(1-(Trifluoromethyl)cyclopentyl)ethan-1-one | 194.17 | 75-85 |

| Ethylmagnesium bromide | -CH2CH3 | 1-(1-(Trifluoromethyl)cyclopentyl)propan-1-one | 208.19 | 70-80 |

| Phenylmagnesium bromide | -C6H5 | Phenyl(1-(trifluoromethyl)cyclopentyl)methanone | 256.25 | 65-75 |

| Isopropylmagnesium chloride | -CH(CH3)2 | 2-Methyl-1-(1-(trifluoromethyl)cyclopentyl)propan-1-one | 222.22 | 50-65 |

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the Grignard reaction.

Conclusion

The Grignard reaction of this compound is a highly effective method for the synthesis of valuable trifluoromethylated cyclopentyl ketones. The electron-withdrawing nature of the trifluoromethyl group likely facilitates the nucleophilic addition, making this transformation efficient. Careful attention to anhydrous conditions and reaction temperature is paramount to achieving high yields and minimizing side products. The resulting ketones are versatile intermediates, poised for further elaboration into more complex molecules for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Preparation of Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]

-

Evotec. (n.d.). 1-(Trifluoromethyl)cyclobutane-1-carbonitrile. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

-

Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo-Grignard reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

-

Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ring-trifluoromethylated cyclopentene derivatives. Retrieved from [Link]

-

Hylleraas Centre for Quantum Molecular Sciences. (2020, February 11). 120 year old cold case for the Grignard reaction is finally solved. Retrieved from [Link]

-

Wiley Online Library. (2000, December 4). Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

MDPI. (2021, October 8). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]

Sources

- 1. 120 year old cold case for the Grignard reaction is finally solved - English articles [titan.uio.no]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]

- 10. quora.com [quora.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

Application Notes and Protocols: Nucleophilic Substitution Strategies for 1-Trifluoromethyl Cyclopentane Derivatives

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of synthetic methodologies for incorporating this crucial functional group, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] 1-Trifluoromethyl cyclopentane derivatives are an important class of compounds, offering a unique combination of a lipophilic carbocyclic scaffold with the electronically distinct trifluoromethyl substituent. Nucleophilic substitution at the C1 position of the cyclopentane ring provides a powerful tool for the diversification of these structures and the introduction of a wide range of functionalities.

This guide provides a comprehensive overview of the strategic considerations and practical protocols for performing nucleophilic substitution reactions on 1-trifluoromethyl cyclopentane derivatives. We will delve into the mechanistic underpinnings of these reactions, highlighting the significant electronic influence of the CF₃ group, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group, which dramatically influences the reactivity of the adjacent carbocyclic ring.[2] This electronic effect is paramount in determining the preferred mechanistic pathway for nucleophilic substitution reactions.

The SN1 Pathway and the α-Trifluoromethyl Carbocation

Nucleophilic substitution at a tertiary carbon, such as the C1 position of a 1-substituted cyclopentane, often proceeds through an SN1 mechanism.[3][4] This pathway involves the formation of a carbocation intermediate. The stability of this carbocation is the rate-determining factor for the reaction.[5][6]

The presence of a trifluoromethyl group directly attached to the cationic center (an α-trifluoromethyl carbocation) has a complex effect. While the strong inductive electron-withdrawing nature of the CF₃ group is expected to destabilize the adjacent positive charge, there is also evidence of a modest stabilizing effect through π-electron donation from the fluorine lone pairs.[7] Nevertheless, the overall effect is generally considered to be destabilizing compared to an alkyl group.[5][7]

Despite this inherent destabilization, the formation of a tertiary α-trifluoromethyl carbocation can be achieved under appropriate conditions, particularly with a good leaving group and a non-nucleophilic, polar solvent. The resulting trigonal planar carbocation can then be attacked by a nucleophile from either face, leading to a racemic or diastereomeric mixture of products if the starting material is chiral.[3][6][8]

The SN2 Pathway: A Challenging but Plausible Route

The SN2 mechanism, a single-step process involving backside attack by the nucleophile, is generally disfavored at tertiary carbon centers due to steric hindrance.[3][4] For 1-trifluoromethyl cyclopentane derivatives, the steric bulk of the cyclopentyl ring and the CF₃ group further impedes the approach of a nucleophile.

However, under certain conditions, such as with a highly reactive nucleophile and a less hindered substrate, an SN2-like pathway might be accessible. It is important to note that a classic Walden inversion would be expected in a successful SN2 reaction, leading to an inversion of stereochemistry at the C1 center.[3]

Strategic Considerations for Successful Substitution

The choice of leaving group, nucleophile, and reaction conditions is critical for achieving the desired nucleophilic substitution on 1-trifluoromethyl cyclopentane derivatives.

Leaving Group Selection

A good leaving group is essential to facilitate the C-LG bond cleavage, particularly given the electronic destabilization of the potential carbocation intermediate in an SN1 pathway. Weaker bases are generally better leaving groups.[9]

| Leaving Group | Relative Reactivity | Comments |

| Triflate (OTf) | Excellent | One of the best leaving groups due to the high stability of the triflate anion.[10] |

| Tosylate (OTs) | Very Good | A commonly used, stable, and effective leaving group.[11][12] |

| Mesylate (OMs) | Good | Similar to tosylate but slightly more reactive. |

| Iodide (I) | Good | The best leaving group among the halogens.[9] |

| Bromide (Br) | Moderate | A common and effective leaving group. |

| Chloride (Cl) | Fair | Less reactive than bromide and iodide.[9] |

| Hydroxide (OH) | Poor | Must be activated (e.g., by protonation or conversion to a sulfonate ester).[11] |

Nucleophile Selection

A wide variety of nucleophiles can be employed to introduce diverse functionalities. The strength and nature of the nucleophile will influence the reaction rate and potentially the mechanism.

-

Oxygen Nucleophiles: Alcohols, water, and carboxylates can be used to form ethers, alcohols, and esters, respectively.

-

Nitrogen Nucleophiles: Azides, amines, and amides can be used to introduce nitrogen-containing functional groups.

-

Sulfur Nucleophiles: Thiols and thiolates are effective for the synthesis of thioethers.

-

Carbon Nucleophiles: Cyanide, organometallics, and enolates can be used to form new carbon-carbon bonds, although these reactions can be more challenging due to the basicity of these nucleophiles.

-

Halide Nucleophiles: Fluoride, chloride, bromide, and iodide can be used for halogen exchange reactions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and nucleophile.

Protocol 1: Synthesis of the Precursor - 1-Bromo-1-trifluoromethylcyclopentane

The synthesis of a suitable precursor with a good leaving group is the first critical step. Here, we describe the synthesis of 1-bromo-1-trifluoromethylcyclopentane from 1-trifluoromethylcyclopentanol.

Materials:

-

1-Trifluoromethylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-trifluoromethylcyclopentanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-1-trifluoromethylcyclopentane.

-

Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for SN1-type Nucleophilic Substitution